molecular formula C16H15N3OS B11184179 4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol

4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol

Cat. No.: B11184179
M. Wt: 297.4 g/mol
InChI Key: VYRSJLNCKPRHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the quinazoline family, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol typically involves the condensation of 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione with various substituted aldehydes. This reaction is confirmed by NMR (1H NMR and 13C NMR) spectral analysis and FT-IR spectroscopy .

Industrial Production Methods

This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imino-3-(4-methoxybenzyl)-3,4-dihydroquinazoline-2-thiol stands out due to its unique combination of a quinazoline core with a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

4-amino-3-[(4-methoxyphenyl)methyl]quinazoline-2-thione

InChI

InChI=1S/C16H15N3OS/c1-20-12-8-6-11(7-9-12)10-19-15(17)13-4-2-3-5-14(13)18-16(19)21/h2-9H,10,17H2,1H3

InChI Key

VYRSJLNCKPRHCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.